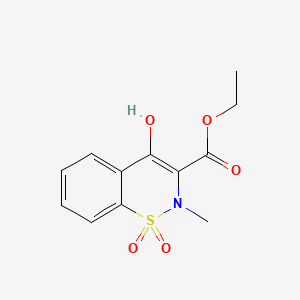
四丁基磷酸氟
描述
Tetrabutylphosphonium fluoride (TBPF) is a cationic compound that has been used for decades in a variety of scientific research applications. It is a quaternary ammonium salt and is commonly used as a catalyst in organic synthesis. In addition, it has been used to study the mechanism of action of various compounds and to study the biochemical and physiological effects of different drugs and chemicals.
科学研究应用
选择性亲核氟化
四丁基磷酸氟已被证明是一种有用的氟化物来源,用于选择性亲核氟化 {svg_1}. 它可用于氟化各种化合物,包括环氧化合物、烷基卤化物、醇和脂肪族和甾体物种的磺酸盐 {svg_2}.
烷基氟化物的制备
四丁基磷酸氟用于制备烷基氟化物 {svg_3}. 它是一种典型的亲核氟化试剂,其衍生物用于氟化反应 {svg_4}.
药物化学和制药化学
氟代烷基取代基可以使用四丁基磷酸氟制备,它们广泛出现在药物化学和制药化学中 {svg_5}.
用于正电子发射断层扫描 (PET) 的放射性药物
[18F]-氟代乙基或丙基标签可以使用四丁基磷酸氟制备,它们是放射化学家用来制备用于正电子发射断层扫描 (PET) 的[18F]标记放射性药物的越来越常见的工具 {svg_6}.
硅基保护基的去除
除了亲核氟化外,四丁基磷酸氟在去除硅基保护基方面也具有实用价值 {svg_7}.
缩合环己醇、缩合胺和有效霉素类似物的合成
作用机制
Target of Action
Tetrabutylphosphonium fluoride (TBPF) is primarily used as a source of fluoride ions . The fluoride ions are the active species that interact with various substrates in chemical reactions .
Mode of Action
TBPF acts as a source of fluoride ions for selective nucleophilic fluorination . It interacts with its targets, such as oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species, by donating a fluoride ion . This results in the fluorination of the target molecule .
Biochemical Pathways
It is known that tbpf is used in the fluorination of various organic compounds . The fluorination process can significantly alter the properties of these compounds, potentially affecting various biochemical pathways.
Result of Action
The primary result of TBPF’s action is the fluorination of target molecules . This can lead to significant changes in the molecular and cellular properties of these targets, as the introduction of a fluorine atom can alter a molecule’s reactivity, stability, and other chemical properties.
Action Environment
The action of TBPF can be influenced by various environmental factors. For instance, the efficiency of fluoride ion release from TBPF and the subsequent fluorination reaction can be affected by factors such as temperature, pH, and the presence of other chemical species . .
安全和危害
Tetrabutylphosphonium fluoride is harmful if swallowed and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Tetrabutylphosphonium fluoride has been shown to interact with amino acids in ionic liquids, resulting in lower viscosities and higher decomposition temperatures . This suggests that it may interact with proteins and other biomolecules in biochemical reactions, potentially altering their properties and functions .
Cellular Effects
Fluoride can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . These effects could potentially be observed with Tetrabutylphosphonium fluoride, given its role as a source of fluoride ions .
Molecular Mechanism
It is known that as a source of fluoride ions, it can participate in various chemical reactions . For example, it is used to remove silyl ether protecting groups and as a phase transfer catalyst and a mild base . It can also convert O-silylated enolates into carbonyls .
Temporal Effects in Laboratory Settings
It is known that the basicity of fluoride increases significantly when moving from aqueous to aprotic solvent . This suggests that the effects of Tetrabutylphosphonium fluoride could change over time depending on the solvent and environmental conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Tetrabutylphosphonium fluoride in animal models are currently lacking. It is known that fluoride exposure can lead to various health effects in animals, including neurobehavioral impairments . The effects of Tetrabutylphosphonium fluoride could potentially vary with dosage, similar to other sources of fluoride .
Metabolic Pathways
Fluoride is known to disrupt multiple metabolic pathways, causing structural and functional damage to various organs . Given that Tetrabutylphosphonium fluoride is a source of fluoride ions, it could potentially have similar effects .
Transport and Distribution
It is known that fluoride ions can accumulate in various tissues, including the heart . Tetrabutylphosphonium fluoride, as a source of fluoride ions, could potentially have similar distribution patterns .
Subcellular Localization
Given its role as a source of fluoride ions, it could potentially localize to areas where fluoride ions are typically found
属性
IUPAC Name |
tetrabutylphosphanium;fluoride;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZFPLBRXFZNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010221 | |
| Record name | Tetrabutylphosphonium hydrogen difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121240-56-0 | |
| Record name | Tetrabutylphosphonium hydrogen difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium Hydrogendifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does tetrabutylphosphonium fluoride act as a nucleophilic fluorinating agent?
A1: Tetrabutylphosphonium fluoride acts as a source of fluoride anions (F-), which are strong nucleophiles. [] The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride anion by reducing its solvation compared to smaller counterions. This enhanced nucleophilicity allows the fluoride anion to readily attack electron-deficient centers in various substrates, leading to fluorination. For instance, it can open epoxide rings, substitute halides or sulfonate groups with fluorine, and even facilitate the fluorination of alcohols. []
Q2: What are the advantages of using tetrabutylphosphonium fluoride and its HF adducts for nucleophilic fluorination compared to other fluorinating agents?
A2: Tetrabutylphosphonium fluoride and its HF adducts, such as tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride, offer several advantages as fluorinating agents: []
- Selectivity: They exhibit good selectivity for nucleophilic fluorination, minimizing side reactions like elimination or rearrangements often observed with other fluorinating agents. []
- Mild Reaction Conditions: These reagents allow fluorination to occur under relatively mild conditions, making them suitable for sensitive substrates. []
- Ease of Preparation: Tetrabutylphosphonium fluoride and its HF adducts can be easily prepared from commercially available starting materials. []
Q3: What types of substrates can be effectively fluorinated using tetrabutylphosphonium fluoride?
A3: Research indicates that tetrabutylphosphonium fluoride effectively fluorinates various substrates, including: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)

